4-(2S)-2-oxiranylbenzonitrile

Description

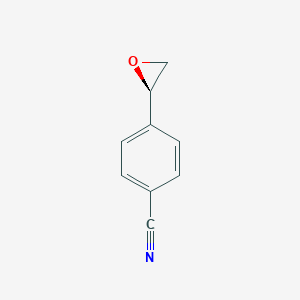

4-(2S)-2-oxiranylbenzonitrile is a chiral benzonitrile derivative characterized by a benzene ring substituted with a nitrile group at the para position (C-4) and an (S)-configured oxiranyl (epoxide) group at the ortho position (C-2). The oxiranyl group introduces both stereochemical complexity and enhanced reactivity due to the strained three-membered epoxide ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research, particularly in enantioselective reactions or as a chiral building block.

Properties

CAS No. |

179694-33-8 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-[(2R)-oxiran-2-yl]benzonitrile |

InChI |

InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m0/s1 |

InChI Key |

WLNIRLBZLAAEAQ-SECBINFHSA-N |

SMILES |

C1C(O1)C2=CC=C(C=C2)C#N |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C#N |

Synonyms |

4-(2S)-2-oxiranylbenzonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Epoxide Functionality

The oxiranyl group in this compound distinguishes it from most analogs. Epoxides are highly reactive due to ring strain, enabling nucleophilic ring-opening reactions—a property absent in methoxy- or amino-substituted derivatives like 4-methoxy-2-methylbenzonitrile or 4-[(2-fluorophenyl)amino]benzonitrile . The (S)-configuration further enables enantioselective transformations, unlike non-chiral analogs.

Electronic Effects

- Electron-Withdrawing Groups: The nitrile group at C-4 deactivates the benzene ring, directing electrophilic substitution to the meta position. This contrasts with 4-[(2-fluorophenyl)amino]benzonitrile, where the amino group activates the ring for electrophilic attack .

- Hybrid Substituents : (S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile combines bromine’s electronegativity with epoxide reactivity, making it a versatile intermediate for cross-coupling reactions .

Steric and Stereochemical Considerations

The oxiranyl group’s compact size minimizes steric hindrance compared to bulkier substituents like the bis(2-hydroxyethyl)amino group in ’s azo compound . However, stereochemical control in synthesis remains critical for applications requiring chiral purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.